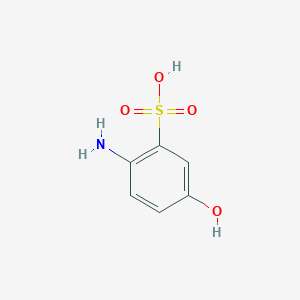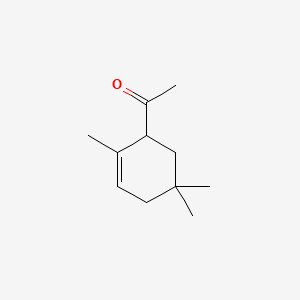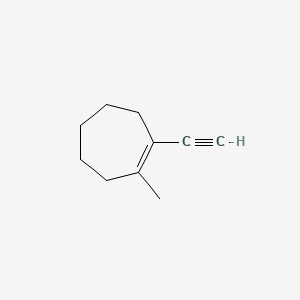
Cycloheptene, 1-ethynyl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptene, 1-ethynyl-2-methyl- is an organic compound with the molecular formula C10H12. It is a derivative of cycloheptene, featuring an ethynyl group and a methyl group attached to the cycloheptene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptene, 1-ethynyl-2-methyl- typically involves the reaction of cycloheptene with ethynyl and methyl substituents under specific conditions. One common method is the addition of ethynyl lithium to cycloheptanone, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of Cycloheptene, 1-ethynyl-2-methyl- may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptene, 1-ethynyl-2-methyl- undergoes various chemical reactions, including:
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Diols, ketones
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Cycloheptene, 1-ethynyl-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cycloheptene, 1-ethynyl-2-methyl- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in molecular structure and function, contributing to the compound’s biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptene: A seven-membered cycloalkene with similar structural properties.
Cycloheptanone: A ketone derivative of cycloheptene.
2-Cyclohepten-1-one: An α,β-enone with similar reactivity.
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and interactions .
Propriétés
Formule moléculaire |
C10H14 |
|---|---|
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
1-ethynyl-2-methylcycloheptene |
InChI |
InChI=1S/C10H14/c1-3-10-8-6-4-5-7-9(10)2/h1H,4-8H2,2H3 |
Clé InChI |
SJPOHWHMTNIJKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCCCC1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



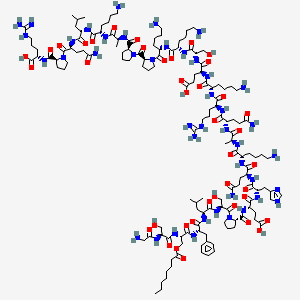
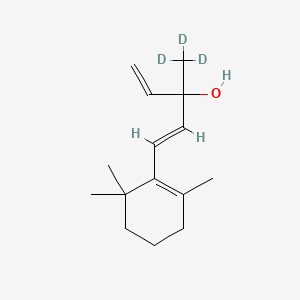
![[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13830777.png)
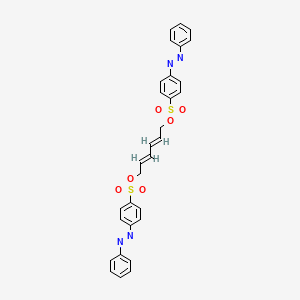
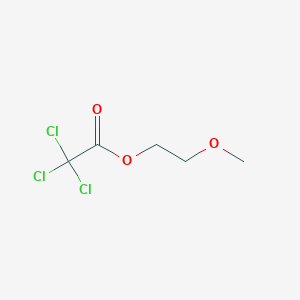
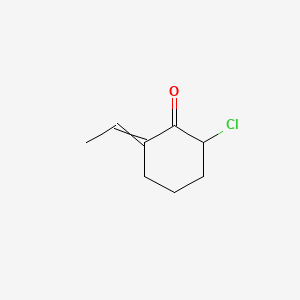
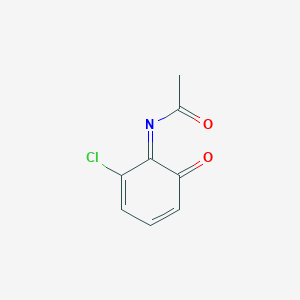
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide](/img/structure/B13830806.png)


